molecular formula C7H12N2O B12826914 2-(3-Ethoxyazetidin-1-yl)acetonitrile

2-(3-Ethoxyazetidin-1-yl)acetonitrile

Cat. No.: B12826914
M. Wt: 140.18 g/mol
InChI Key: MFZXBOLSASENQB-UHFFFAOYSA-N
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Description

2-(3-Ethoxyazetidin-1-yl)acetonitrile is a chemical compound with the molecular formula C7H12N2O. It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxyazetidin-1-yl)acetonitrile can be achieved through several methods. One common approach involves the [3+1] radical cascade cyclization enabled by photo-induced copper catalysis. This method is characterized by double C-H activation and is known for its operational simplicity, cost-effectiveness, and broad substrate scope .

Industrial Production Methods

For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes a green oxidation reaction in a microchannel reactor to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyazetidin-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like FeCl2 and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitrile oxides, while reduction reactions may produce primary amines .

Scientific Research Applications

2-(3-Ethoxyazetidin-1-yl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(3-Ethoxyazetidin-1-yl)acetonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its unique ethoxy group, which can influence its reactivity and interactions with other molecules. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-(3-ethoxyazetidin-1-yl)acetonitrile

InChI

InChI=1S/C7H12N2O/c1-2-10-7-5-9(6-7)4-3-8/h7H,2,4-6H2,1H3

InChI Key

MFZXBOLSASENQB-UHFFFAOYSA-N

Canonical SMILES

CCOC1CN(C1)CC#N

Origin of Product

United States

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